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Abstract

This document provides a detailed technical overview of Bis(4-methylphenyl) propanedioate,
a diaryl ester of malonic acid. While specific experimental data for this compound is limited in
publicly available literature, this guide consolidates foundational knowledge, proposes a viable
synthetic route, predicts spectral characteristics, and explores potential biological activities
based on analogous structures. This paper aims to serve as a foundational resource for
researchers initiating studies on this and related compounds.

Introduction

Bis(4-methylphenyl) propanedioate, also known as bis(p-tolyl) malonate, is an aromatic
organic compound with the chemical formula C17H1604. As a diaryl propanedioate, it
possesses a structural motif that is of interest in medicinal chemistry and materials science.
Diaryl esters and related compounds have demonstrated a range of biological activities,
including anti-inflammatory and enzyme inhibitory effects. This guide provides an initial
characterization to facilitate further research and development.

Physicochemical Properties
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A summary of the basic physicochemical properties of Bis(4-methylphenyl) propanedioate is
presented in Table 1.

Table 1: Physicochemical Properties of Bis(4-methylphenyl) propanedioate

Property Value
Molecular Formula C17H1604
Molecular Weight 284.31 g/mol
IUPAC Name Bis(4-methylphenyl) propanedioate
CAS Number 15014-23-0[1]
Predicted LogP 4.0
Predicted Hydrogen Bond Donors 0
Predicted Hydrogen Bond Acceptors 4
Predicted Rotatable Bond Count 6
Synthesis

A specific, detailed experimental protocol for the synthesis of Bis(4-methylphenyl)
propanedioate is not readily available in the peer-reviewed literature. However, based on
general methods for the synthesis of diaryl malonates, a plausible synthetic route is proposed.

Proposed Synthetic Pathway

The most direct method for the synthesis of Bis(4-methylphenyl) propanedioate is the
esterification of malonic acid with p-cresol. A common approach involves the use of a
dehydrating agent or the conversion of malonic acid to a more reactive species like malonyl
chloride.
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Caption: Proposed synthesis workflow for Bis(4-methylphenyl) propanedioate.

Experimental Protocol (Proposed)

» Activation of Malonic Acid: In a round-bottom flask equipped with a reflux condenser and a
magnetic stirrer, malonic acid (1 equivalent) is suspended in an inert solvent such as
toluene. Thionyl chloride (2.2 equivalents) is added dropwise at room temperature. The
mixture is then heated to reflux for 2-3 hours to form malonyl chloride. The excess thionyl
chloride and solvent can be removed under reduced pressure.

» Esterification: To the resulting malonyl chloride, a solution of p-cresol (2.2 equivalents) in an
inert solvent with a non-nucleophilic base (e.g., pyridine or triethylamine, 2.2 equivalents) is
added dropwise at 0 °C.

» Reaction Work-up: The reaction mixture is allowed to warm to room temperature and stirred
overnight. The mixture is then washed sequentially with dilute hydrochloric acid, saturated
sodium bicarbonate solution, and brine.

 Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the
solvent is evaporated under reduced pressure. The crude product can be purified by column
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chromatography on silica gel or by recrystallization from a suitable solvent system (e.g.,
ethanol/water).

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be
predicted based on the structure of Bis(4-methylphenyl) propanedioate.

Table 2: Predicted Spectroscopic Data for Bis(4-methylphenyl) propanedioate

Technique Predicted Features

- Aromatic protons (AA'BB' system) on the p-
tolyl groups: ~7.0-7.3 ppm. - Methylene protons

1H NMR (-CHz2-) of the propanedioate backbone: ~3.5-
4.0 ppm. - Methyl protons (-CHs) on the p-tolyl
groups: ~2.3-2.4 ppm.

- Carbonyl carbon (-C=0): ~165-170 ppm. -
Aromatic carbons: ~115-150 ppm. - Methylene
carbon (-CHz-): ~40-45 ppm. - Methyl carbon (-
CHs): ~20-22 ppm.

13C NMR

- Strong C=0 stretching vibration (ester): ~1730-
1750 cm~1. - C-O stretching vibrations: ~1100-
1300 cm~1. - Aromatic C=C stretching
vibrations: ~1450-1600 cm~1. - Aromatic C-H
stretching vibrations: >3000 cm~1. - Aliphatic C-

IR Spectroscopy

H stretching vibrations: <3000 cm~1.

- Molecular ion peak (M*) at m/z = 284. -
Fragmentation peaks corresponding to the loss

Mass Spectrometry (EI) of a p-tolyloxy group (-OC7H7) at m/z = 177. - A
peak corresponding to the p-cresol cation
[HOC7H7]* at m/z = 108.

Potential Biological Activity and Signaling Pathways
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There is no direct research on the biological activity of Bis(4-methylphenyl) propanedioate.
However, the diaryl structural motif is present in numerous biologically active compounds.
Structurally related diarylpentanoids and other diaryl compounds have been reported to exhibit
anti-inflammatory, antioxidant, and enzyme inhibitory activities.

Postulated Anti-Inflammatory Signaling Pathway

Given the anti-inflammatory potential of related compounds, a hypothetical signaling pathway
that could be modulated by Bis(4-methylphenyl) propanedioate is the NF-kB pathway, a key
regulator of inflammation.
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Caption: Hypothetical anti-inflammatory signaling pathway for Bis(4-methylphenyl)
propanedioate.

Conclusion

Bis(4-methylphenyl) propanedioate is a compound with potential for further investigation in
both medicinal chemistry and material science. This guide provides a foundational
understanding of its properties, a proposed synthetic route, and predicted characterization
data. Future research should focus on the experimental validation of the proposed synthesis
and a thorough investigation of its biological activities. The information presented here serves
as a starting point for researchers interested in exploring the potential of this and related diaryl
propanedioates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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